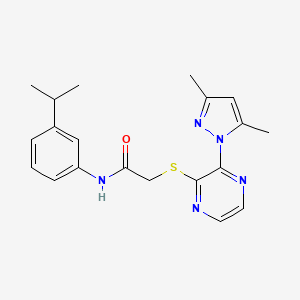
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)-N-(3-isopropylphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound consists of a pyrazole ring, a pyrazine moiety, and an isopropylphenyl acetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrazole and Pyrazine Rings : The initial step includes the condensation of appropriate hydrazones to form the pyrazole ring.
- Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and pyrazine moieties exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.4 | Apoptosis induction |
| MCF-7 (Breast) | 12.8 | G2/M phase arrest |
| A549 (Lung) | 18.6 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Antimicrobial Tests : It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antimalarial Activity
In addition to anticancer and antimicrobial activities, preliminary studies suggest potential antimalarial effects:
- In vivo Studies : In murine models infected with Plasmodium yoelii, treatment with the compound resulted in reduced parasitemia and increased survival rates compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Interaction with various cellular signaling pathways that regulate apoptosis.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
-
Case Study on Cancer Cell Lines :
- A study reported that treatment with this compound led to a significant decrease in viability in breast cancer cells after 48 hours.
-
Case Study on Antimicrobial Efficacy :
- A clinical isolate of Staphylococcus aureus was tested against the compound, demonstrating a notable reduction in bacterial load in vitro.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-13(2)16-6-5-7-17(11-16)23-18(26)12-27-20-19(21-8-9-22-20)25-15(4)10-14(3)24-25/h5-11,13H,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCRXCXDURECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













